Ácido ftálico-d4

Descripción general

Descripción

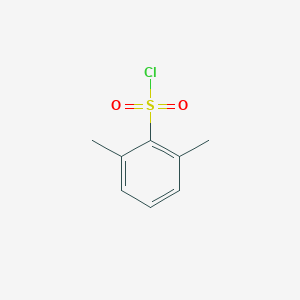

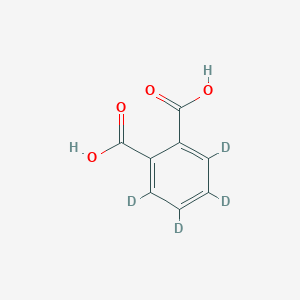

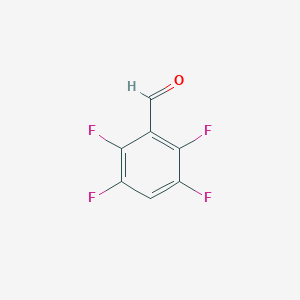

Phthalic acid-d4 (PA-d4) is a deuterated form of phthalic acid, a common industrial chemical used in the manufacture of plastics and other products. PA-d4 is widely used in scientific research applications, as it has several advantages over the non-deuterated form of phthalic acid.

Aplicaciones Científicas De Investigación

1. Extracción de ésteres de ácido ftálico de muestras de agua El ácido ftálico-d4 se utiliza en la extracción de un grupo de siete ésteres de ácido ftálico (PAE) y un adipato de agua potable y residual antes de la cromatografía de gases-espectrometría de masas . Esta aplicación es crucial en los estudios ambientales, donde es importante controlar la presencia de estos compuestos en las fuentes de agua .

2. Estudio de la estructura y la dinámica de las proteínas El ácido ftálico-d4 encuentra una amplia aplicación en el estudio de la estructura y la dinámica de las proteínas y otras moléculas . Esto es particularmente útil en bioquímica y biología molecular, donde comprender la estructura y el comportamiento de las proteínas es clave para muchos descubrimientos científicos .

3. Acumulación, transporte y distribución en el sistema suelo-arroz-agua El ácido ftálico-d4 se utiliza en estudios que investigan el transporte, la distribución de fracciones y la acumulación de éster de ácido ftálico (PAE) en sistemas suelo-arroz-agua . Esto es significativo en la investigación agrícola y ambiental, ya que ayuda a comprender cómo estos compuestos se mueven y se acumulan en el medio ambiente .

Producción industrial de plásticos

El ácido ftálico-d4 es un químico industrial común empleado en la producción de plásticos . Se utiliza como plastificante, mejorando la flexibilidad y la durabilidad de los productos plásticos .

Identificación de la fuente de emisión

El ácido ftálico-d4 se utiliza en estudios para identificar fuentes de emisión específicas de PAE en el lugar de trabajo y el polvo doméstico . Esto es importante en salud ocupacional y ambiental, ayudando a identificar posibles riesgos para la salud e implementar medidas de seguridad adecuadas <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width

Mecanismo De Acción

Target of Action

Phthalic Acid-d4, a deuterated variant of Phthalic Acid, is primarily used as an organic reagent in the synthesis of phthalates . Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . The primary targets of Phthalic Acid-d4 are therefore the enzymes and receptors involved in these biological processes .

Mode of Action

Phthalic Acid-d4 interacts with its targets by undergoing hydrolysis in the presence of water or alcohols, forming Phthalic Acid . Phthalic Acid and its derivatives are known to have a variety of biological effects, including antioxidant and anti-inflammatory properties .

Biochemical Pathways

Phthalic Acid-d4, as a final common metabolite of phthalic acid esters (PAEs), plays a significant role in the degradation of these compounds . Under aerobic or anaerobic conditions, numerous bacterial strains, a small number of fungi, yeast, and algae have been shown to breakdown phthalates . The degradation of phthalates by microbes is influenced by many factors including pH, temperature, salinity, availability of oxygen and nutrients .

Pharmacokinetics

It is known that phthalates, including phthalic acid-d4, can leach from medical products, leading to potential exposure . The total phthalate concentration leached from medical products can range significantly . DEHP, a major phthalate, was found in 99% of the samples analyzed, with the highest amount leached from respiratory support devices .

Result of Action

The molecular and cellular effects of Phthalic Acid-d4’s action are primarily due to its ability to undergo hydrolysis and form Phthalic Acid and its derivatives . These compounds have a variety of biological effects, including antioxidant and anti-inflammatory properties . Prolonged exposure to Phthalic Acid-d4 may lead to chronic effects such as asthma or other respiratory problems .

Action Environment

The action, efficacy, and stability of Phthalic Acid-d4 can be influenced by various environmental factors. For instance, Phthalic Acid-d4 is highly reactive with water and alcohols, and can undergo hydrolysis to form Phthalic Acid . The rate and extent of this reaction can be influenced by factors such as temperature, pH, and the presence of other substances

Safety and Hazards

Direcciones Futuras

Phthalic acid esters, including Phthalic Acid-d4, are ubiquitous chemicals produced in high volumes. They are used as plasticizers in consumer products. Their widespread application and exposure have raised concerns about human health . Therefore, improving the microbial degradability of phthalates is one of the keys to realizing the effective degradation of phthalates during sewage treatment .

Propiedades

IUPAC Name |

3,4,5,6-tetradeuteriophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGIFLGASWRNHJ-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583538 | |

| Record name | (~2~H_4_)Benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87976-26-9 | |

| Record name | (~2~H_4_)Benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87976-26-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)

![9H-Pyrido[2,3-b]indole](/img/structure/B28389.png)

![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)